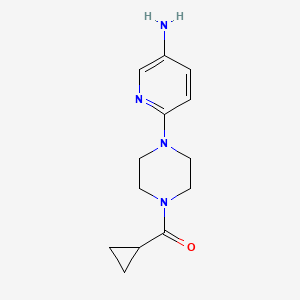

6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C13H18N4O and a molecular weight of 246.31 g/mol . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in the context of developing anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

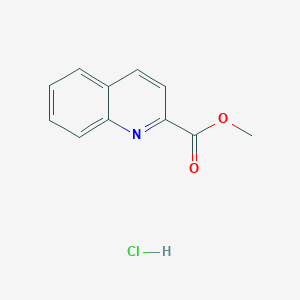

The molecular structure of “6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” can be represented by the SMILES notation: C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” include a molecular weight of 246.31 g/mol . More detailed properties are not provided in the available resources.科学的研究の応用

Anti-Tubercular Agents

The compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This research is significant as it contributes to the development of potent anti-tubercular agents.

Antimicrobial Agents

The compound has been incorporated into the synthesis of 1,3,4-oxadiazoles, which have been evaluated for their antimicrobial activities . This research is crucial in the fight against Antimicrobial Resistance (AMR), a global concern.

Antioxidant Agents

The synthesized derivatives of the compound have shown promising antioxidant activities . For instance, molecule 4e exhibited better antioxidant activities compared to ascorbic acid .

Inhibition of the Classical Complement Pathway

The compound has been used in the inhibition of the C1s protease and the classical complement pathway . This research is important as it provides a basis for therapeutic intervention in diseases driven by the classical complement pathway.

Drug Design and Development

The compound has been used in the design and development of novel chemotherapeutic agents to combat the emergence and increasing prevalence of resistant pathogens . This research is vital in the field of drug design and development.

Docking Simulations

The compound has been used in docking simulations to study ligand-protein interactions and to determine the probable binding conformations . This research is significant as it aids in the understanding of the mechanism of action of the compound.

将来の方向性

The future directions for “6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine” could involve further development and testing of its derivatives for anti-tubercular activity . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

作用機序

Target of Action

The primary target of 6-(4-cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .

Mode of Action

It is known that the compound interacts with the bacterium to inhibit its growth . The compound’s interaction with its target results in significant anti-tubercular activity, as evidenced by its ability to inhibit the growth of Mycobacterium tuberculosis H37Ra .

Biochemical Pathways

It is clear that the compound interferes with the normal functioning of mycobacterium tuberculosis h37ra, leading to its inhibition . The downstream effects of this inhibition are likely to include disruption of the bacterium’s ability to replicate and survive.

Pharmacokinetics

The compound’s molecular weight (24631 g/mol) and chemical formula (C13H18N4O) suggest that it may have suitable pharmacokinetic properties for drug development .

Result of Action

The result of the compound’s action is significant anti-tubercular activity. Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

特性

IUPAC Name |

[4-(5-aminopyridin-2-yl)piperazin-1-yl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c14-11-3-4-12(15-9-11)16-5-7-17(8-6-16)13(18)10-1-2-10/h3-4,9-10H,1-2,5-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRPQIVTSYFSQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Cyclopropanecarbonylpiperazin-1-yl)pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-3-tert-butyl-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B6143555.png)

![2,4-diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate](/img/structure/B6143562.png)

![3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde](/img/structure/B6143564.png)

![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)